4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a sulfonamide group, and a quinone-like structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide typically involves the reaction of 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene with benzene-1-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as trifluoromethanesulfonic acid and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone-like structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the quinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzene and sulfonamide compounds .
Scientific Research Applications
4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s quinone-like structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects. The sulfonamide group also contributes to its activity by interacting with specific enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
- 3-hydroxy-4-[4-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-6-(4-methoxyphenyl)-1H-1,3,5-triazin-2-ylidene]cyclohexa-2,5-dien-1-one
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
Uniqueness
What sets 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both a quinone-like structure and a sulfonamide group makes it particularly versatile and valuable in various scientific and industrial applications.
Properties
CAS No. |
58757-66-7 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c14-20(18,19)12-5-2-10(3-6-12)15-8-9-1-4-11(16)7-13(9)17/h1-8,16-17H,(H2,14,18,19) |
InChI Key |
XHYOJBMLVDUPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)S(=O)(=O)N |
Origin of Product |
United States |
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